molecular formula C26H24N2O2 B2882940 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide CAS No. 650140-61-7

2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2882940
CAS No.: 650140-61-7
M. Wt: 396.49
InChI Key: UOHNVQCEBQDFSR-UHFFFAOYSA-N
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Description

2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide (Molecular formula: C₁₉H₁₈N₂O₂; Molecular weight: 306.36 g/mol) is a synthetic α,β-unsaturated enamide derivative characterized by a cyano group at the α-position and a substituted aryloxy moiety at the β-position. The compound features a 3,4-dimethylphenyl group as the amide substituent and a 4-(4-methylbenzyloxy)phenyl group conjugated to the acrylamide core.

Properties

IUPAC Name

2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-18-4-7-22(8-5-18)17-30-25-12-9-21(10-13-25)15-23(16-27)26(29)28-24-11-6-19(2)20(3)14-24/h4-15H,17H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHNVQCEBQDFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylphenylamine with a suitable acylating agent to form an intermediate amide.

    Introduction of the Cyano Group: The intermediate amide is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.

    Coupling with Methoxyphenyl Group: The final step involves the coupling of the cyano-substituted intermediate with 4-[(4-methylphenyl)methoxy]phenyl under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and aromatic rings contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Weight (g/mol) Key Substituents Reported Activities Key Structural Differences
Target: 2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide 306.36 3,4-dimethylphenyl; 4-(4-methylbenzyloxy)phenyl; cyano Not explicitly reported (inferred from analogs) Unique combination of methyl and methoxy groups; lacks halogens or polar hydroxyls
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide 421.23 3,4-dichlorophenyl; 3,5-bis(trifluoromethyl)phenyl Broad-spectrum antibacterial (MRSA, Mycobacterium spp.); submicromolar IC₅₀ Chloro and trifluoromethyl groups enhance lipophilicity and antibacterial potency
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide 407.22 3,4-dichlorophenyl; 4-(trifluoromethoxy)phenyl High activity against S. aureus and vancomycin-resistant E. faecalis Trifluoromethoxy group improves metabolic stability and membrane permeability
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide 342.36 4-hydroxy-3-methoxyphenyl; hydroxyethyl Anti-inflammatory (IC₅₀ = 17.00 μM, comparable to quercetin) Hydroxyl groups enable hydrogen bonding but reduce lipophilicity compared to methyl/cyano substituents
(2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide 404.62 Morpholinyl; cyclopenta[b]thiophen Anticancer/antimicrobial (exact targets unspecified); 69.96% synthesis yield Heterocyclic thiophen and morpholine groups enhance solubility and target-specific interactions
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 366.29 2-hydroxy-3-methoxyphenyl; trifluoromethylphenyl Not explicitly reported (likely enzyme inhibition) Trifluoromethyl enhances electron-withdrawing effects; hydroxyl improves binding to polar enzyme pockets

Key Observations from Structural Comparisons :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The cyano group in the target compound (vs. chloro or trifluoromethyl in analogs) reduces lipophilicity (predicted logP ~3.5 vs. Aryloxy vs. Halogenated Aryl: The 4-methylbenzyloxy group in the target compound may confer steric hindrance, reducing binding to bacterial targets compared to smaller halogens (e.g., 3,4-dichlorophenyl in ’s compounds).

Biological Activity Trends :

  • Compounds with halogenated aryl groups (Cl, CF₃) exhibit superior antimicrobial activity, likely due to enhanced lipophilicity and interactions with hydrophobic enzyme pockets .
  • Hydroxyl-containing analogs (e.g., ’s compound 2) show anti-inflammatory effects via hydrogen bonding with targets like nitric oxide synthase, whereas the target’s methyl/methoxy groups may favor metabolic stability over direct target engagement .

Synthetic Accessibility: The target compound’s synthesis likely follows a Knoevenagel condensation route (similar to ’s procedures), with yields comparable to morpholinyl derivatives (69–70%) but lower than dichlorocinnamanilides (75–85%) .

Biological Activity

2-Cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a cyano group, which is known for its reactivity, and various aromatic moieties that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈N₂O₂
  • Molecular Weight : 306.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyano group may facilitate nucleophilic attacks on target sites, while the aromatic rings can enhance binding affinity through π-π stacking and hydrophobic interactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of cyanoacrylamides can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

Cell Line IC50 (µM) Mechanism
MCF-715.5Apoptosis induction via caspase activation
A54912.3Inhibition of cell cycle progression

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures.

Case Studies

  • In Vitro Evaluation :
    A study conducted on macrophage cell lines assessed the anti-inflammatory potential of the compound. Results indicated a significant reduction in nitrite production and cytokine levels at concentrations ranging from 25 to 100 µM. This suggests a promising application for managing inflammatory diseases.
  • Molecular Docking Studies :
    Molecular docking simulations have been performed to predict the binding affinity of the compound to key enzymes involved in inflammation and cancer progression. Docking results showed strong interactions with COX-2 and iNOS, indicating potential as an anti-inflammatory agent.

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